Impact of 3-Amino Substitution on Hydrogen Bonding Capacity vs. De-amino Analog
The presence of the 3-amino group in 2-(3-Amino-1-methyl-1H-pyrazol-5-yl)acetic acid fundamentally alters its hydrogen bonding capacity compared to its de-amino analog, 2-(1-methyl-1H-pyrazol-5-yl)acetic acid . This is reflected in the number of hydrogen bond donors (HBD) and acceptors (HBA). The target compound has 2 HBD and 5 HBA, while the de-amino analog has 1 HBD and 4 HBA . This difference is critical for modulating interactions with biological targets and influencing solubility .
| Evidence Dimension | Hydrogen Bonding Capacity (HBD/HBA) |
|---|---|
| Target Compound Data | 2 Hydrogen Bond Donors, 5 Hydrogen Bond Acceptors |
| Comparator Or Baseline | 2-(1-methyl-1H-pyrazol-5-yl)acetic acid: 1 Hydrogen Bond Donor, 4 Hydrogen Bond Acceptors |
| Quantified Difference | +1 HBD, +1 HBA |
| Conditions | Structural analysis based on molecular formula and functional groups (In silico assessment) |
Why This Matters
This quantifies a key structural feature that differentiates this compound's potential for forming specific intermolecular interactions, a primary consideration in lead optimization and reagent selection.
